(S)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid

説明

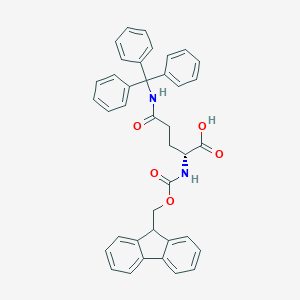

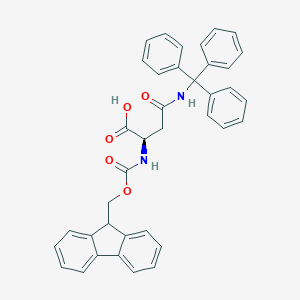

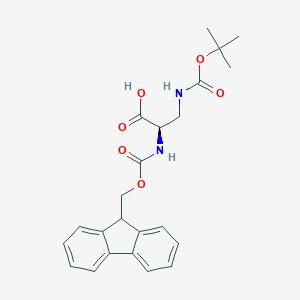

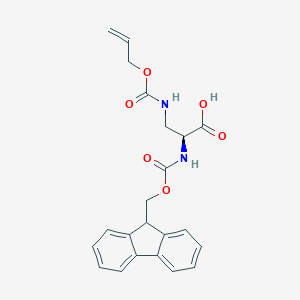

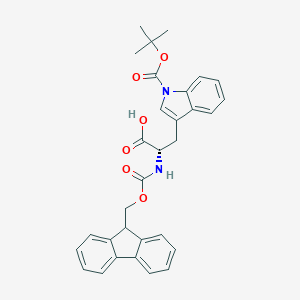

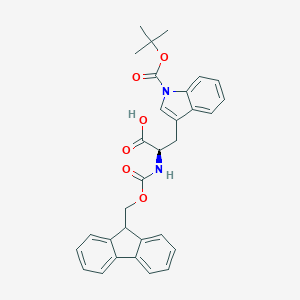

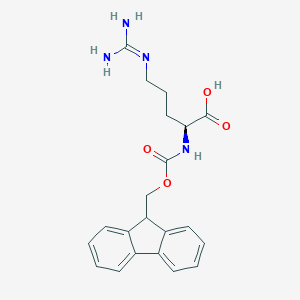

“(S)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid” is a complex organic compound. It has the molecular formula C25H30N2O6 . This compound is a derivative of valine, an essential amino acid .

Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group . The Fmoc group is a common protecting group used in peptide synthesis, while the Boc group is used to protect amines .科学的研究の応用

Synthesis and Chemistry

- (S)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid and its derivatives have been synthesized for various applications, including the preparation of non-proteinogenic amino acids and other complex organic compounds (Adamczyk & Reddy, 2001).

Solid Phase Synthesis

- This compound has applications in solid-phase synthesis, particularly as a linker. Its stability and efficiency in synthesizing carboxylic acids and amines make it valuable in this field (Bleicher, Lutz, & Wuethrich, 2000).

Peptide Synthesis

- It serves as a reversible protecting group for the amide bond in peptides, aiding in the synthesis of complex peptide sequences, especially in solid-phase peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).

Applications in Biochemistry and Medicinal Chemistry

- Its role extends to the synthesis of oligomers derived from sugar amino acids, demonstrating its utility in creating complex molecular structures for biochemical research (Gregar & Gervay-Hague, 2004).

- It is also involved in the synthesis of N-Fmoc protected β-amino acids, which are crucial in peptide chemistry and drug discovery (Ellmerer-Müller, Brössner, Maslouh, & Takó, 1998).

Material Science and Nanotechnology

- The compound has been used in the study of self-assembled structures formed by modified amino acids, contributing to the development of new materials in nanotechnology (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

作用機序

Target of Action

Boc-Orn(Fmoc)-OH, also known as (S)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid or N-Alpha-T-butyloxycarbonyl-N-gamma-(9-fluorenylmethyloxycarbonyl)-L-ornithine, is primarily used as a building block in peptide synthesis . Its primary targets are the peptide chains that it helps to construct. The role of this compound is to facilitate the addition of the amino acid ornithine to these chains .

Mode of Action

The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group of the compound is removed, allowing the ornithine residue to be added to the growing peptide chain . The Boc group provides protection for the ornithine residue during this process .

Biochemical Pathways

The key biochemical pathway involved in the action of Boc-Orn(Fmoc)-OH is peptide synthesis . This compound plays a crucial role in the elongation step of this pathway, where it contributes to the addition of ornithine residues to the peptide chain .

Pharmacokinetics

Its bioavailability is more pertinent in the context of its efficiency in peptide synthesis reactions .

Result of Action

The result of the action of Boc-Orn(Fmoc)-OH is the successful incorporation of ornithine residues into peptide chains . This can facilitate the synthesis of complex peptides for research and therapeutic applications .

Action Environment

The action of Boc-Orn(Fmoc)-OH is influenced by various environmental factors in the laboratory setting. For instance, the efficiency of Fmoc deprotection can be affected by the choice of base and the reaction conditions . Additionally, the stability of the compound can be influenced by storage conditions .

特性

IUPAC Name |

(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-21(22(28)29)13-8-14-26-23(30)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBWACZYMHWWEK-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583405 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150828-96-9 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the specific advantage of using Boc-Orn(Fmoc)-OH in the synthesis of peptides containing the unnatural amino acid Orn(i-PrCO-Hao)?

A1: Boc-Orn(Fmoc)-OH offers a strategic advantage in incorporating the Orn(i-PrCO-Hao) residue at the N-terminus of a peptide. This method bypasses the need to synthesize Fmoc-Orn(i-PrCO-Hao)-OH, which can be a more complex procedure. Instead, Boc-Orn(Fmoc)-OH is incorporated as the penultimate amino acid during solid-phase peptide synthesis. After deprotection of the Fmoc group, the final amino acid, i-PrCO-Hao-OH, can be coupled to the N-terminus using standard coupling reagents like DIC and HOAt. [] This streamlined approach simplifies the synthesis of peptides with N-terminal Orn(i-PrCO-Hao) modifications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。